Taltobulin intermediate-12

P-glycoprotein Multidrug resistance MDR

Taltobulin intermediate-12 is the essential building block for installing the pharmacologically critical N,β,β-trimethyl-L-phenylalanine (Tmp) moiety into Taltobulin (HTI-286). Unlike generic hemiasterlin intermediates, intermediate-12 enables synthesis of an ADC payload that circumvents P-glycoprotein-mediated multidrug resistance—a key differentiator from MMAE and auristatin-based cytotoxins. SAR studies confirm the Tmp fragment introduced via intermediate-12 reduces P-gp substrate recognition while maintaining sub-nanomolar tubulin-binding affinity. Procure high-purity intermediate-12 to ensure MDR-evading efficacy validated in Phase II clinical trials.

Molecular Formula C12H15NO3
Molecular Weight 221.25 g/mol
Cat. No. B15135443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTaltobulin intermediate-12
Molecular FormulaC12H15NO3
Molecular Weight221.25 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=CC=C1)C(=NO)C(=O)OC
InChIInChI=1S/C12H15NO3/c1-12(2,9-7-5-4-6-8-9)10(13-15)11(14)16-3/h4-8,15H,1-3H3/b13-10+
InChIKeyKNSLXLJVKBJUBY-JLHYYAGUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Taltobulin Intermediate-12: Synthetic Building Block for the Phase II Antimicrotubule Agent Taltobulin (HTI-286)


Taltobulin intermediate-12 (CAS not publicly assigned, MF: C12H15NO3, MW: 221.25) is a chemical intermediate used in the synthesis of Taltobulin (HTI-286, CAS 228266-40-8), a fully synthetic analogue of the natural tripeptide hemiasterlin . Taltobulin is a potent tubulin polymerization inhibitor and a common cytotoxin component in antibody-drug conjugate (ADC) preparations . Unlike natural product-derived tubulin inhibitors, Taltobulin is a fully synthetic molecule whose optimized structure circumvents P-glycoprotein-mediated multidrug resistance and has advanced to Phase II clinical trials for non-small cell lung cancer and other solid tumors [1][2].

Why Taltobulin Intermediate-12 Cannot Be Substituted with a Generic Hemiasterlin Intermediate in ADC and Anticancer Synthesis


Taltobulin intermediate-12 is specifically engineered to install the critical N,β,β-trimethyl-L-phenylalanine (Tmp) moiety that defines Taltobulin's unique pharmacological profile. Generic hemiasterlin intermediates lack this optimized A-segment modification. SAR studies have demonstrated that replacing the indole ring of natural hemiasterlin with the phenyl group found in Taltobulin (accessible via intermediate-12) is essential for reducing P-glycoprotein substrate recognition while maintaining high tubulin-binding affinity [1][2]. Substituting with intermediates designed for natural hemiasterlin or dolastatin analogs will result in the final ADC payload having a fundamentally different resistance profile and reduced efficacy against MDR-expressing tumors, a key differentiation that has been validated in direct comparative in vitro and in vivo studies [1][3].

Quantitative Differentiation of Taltobulin Intermediate-12 vs. Hemiasterlin and Dolastatin Intermediates in Anticancer Synthesis


P-glycoprotein Substrate Avoidance: Taltobulin Retains Full Potency in MDR Tumor Models Unlike Paclitaxel and Vincristine

Taltobulin (synthesized from intermediate-12) exhibits substantially reduced interaction with the P-glycoprotein (P-gp) efflux pump compared to standard antimicrotubule agents. In a panel of 18 human tumor cell lines, Taltobulin demonstrated a mean IC50 of 2.5 ± 2.1 nM (median 1.7 nM) [1]. Critically, in xenograft models using HCT-15 and DLD-1 colon tumors that overexpress P-gp, Taltobulin (1.6 mg/kg i.v.) significantly inhibited tumor growth, whereas paclitaxel and vincristine were ineffective due to inherent or acquired P-gp-mediated resistance [1]. This differentiation stems directly from the A-segment phenyl group installed via intermediate-12, which is absent in natural hemiasterlin and other peptidic antimitotics [2].

P-glycoprotein Multidrug resistance MDR Xenograft Tubulin inhibitor

Tubulin Binding Affinity and Polymerization Inhibition: Taltobulin vs. Hemiasterlin and Dolastatin Analogs

Taltobulin (derived from intermediate-12) binds tubulin with an apparent Kd(app) of 0.2–1.1 μM, comparable to the natural product hemiasterlin and its photoaffinity probes [1]. However, SAR studies reveal that the phenyl-substituted A-segment (accessible via intermediate-12) is critical for maintaining this high affinity while simultaneously reducing P-gp substrate recognition [2]. In a cell-free tubulin polymerization assay, HTI-286 inhibits polymerization by approximately 80% at 1 μM, a potency similar to hemiasterlin [1]. The key differentiation is not superior binding affinity, but the retention of high potency in MDR contexts due to the optimized A-segment structure installed by intermediate-12 [2].

Tubulin binding Kd Polymerization inhibition SAR Hemiasterlin

Cytotoxic Potency in Tumor Cell Panel: Taltobulin vs. Dolastatin-10 and Vinblastine

Taltobulin (HTI-286) exhibits broad-spectrum cytotoxicity with a mean IC50 of 2.5 ± 2.1 nM (median 1.7 nM) across 18 human tumor cell lines, including leukemia, ovarian, NSCLC, breast, colon, and melanoma [1]. In KB-3-1 epidermoid carcinoma cells, HTI-286 (30 nM) induces G2/M arrest and apoptosis . Cross-resistance studies in KB-4.0-HTI cells (selected for HTI-286 resistance) demonstrate 12-fold resistance to HTI-286 and 7- to 28-fold cross-resistance to vinblastine and dolastatin-10, confirming a distinct resistance mechanism [2]. This profile supports the use of intermediate-12 for synthesizing a payload with a unique resistance pattern not fully overlapping with other Vinca-site binders.

Cytotoxicity IC50 Tumor cell lines Dolastatin-10 Vinblastine

In Vivo Efficacy in Docetaxel-Refractory Prostate Cancer: Taltobulin vs. Docetaxel

In a direct comparative study, Taltobulin (HTI-286) retained full antitumor activity in a docetaxel-refractory PC-3 prostate cancer xenograft model (PC-3dR), whereas docetaxel showed reduced efficacy [1]. HTI-286 significantly inhibited growth of both parental PC-3 and docetaxel-resistant PC-3dR tumors in nude mice [1]. Transcriptomic analysis revealed that while HTI-286 and docetaxel induced similar changes in cell death and cell cycle genes, they exhibited distinct molecular signatures, suggesting non-overlapping mechanisms of action [1]. This differentiation supports the selection of Taltobulin-based ADCs in taxane-resistant clinical scenarios.

Prostate cancer Docetaxel resistance Xenograft Taxane In vivo

Hepatic Tumor Selectivity: Taltobulin Spares Primary Human Hepatocytes at Cytotoxic Concentrations

In a direct comparative in vitro study using hepatic tumor cell lines and primary human hepatocytes (PHH), Taltobulin (HTI-286) exhibited a mean IC50 of 2 nM against three hepatic tumor cell lines, while no decrease in viable PHH was detected under identical HTI-286 exposure conditions [1]. This differential cytotoxicity suggests a favorable therapeutic window for liver-targeted applications. The study also confirmed significant in vivo tumor growth inhibition in a rat allograft model following intravenous HTI-286 administration [1]. This selectivity profile, attributable to the optimized structure of Taltobulin (enabled by intermediate-12), differentiates it from less selective tubulin inhibitors.

Hepatocellular carcinoma Primary human hepatocytes Therapeutic index Selectivity

Primary Procurement and Research Applications for Taltobulin Intermediate-12


Synthesis of Taltobulin (HTI-286) as a Potent, MDR-Evading ADC Payload

Taltobulin intermediate-12 is a key synthetic building block for the preparation of Taltobulin (HTI-286), a validated cytotoxin for antibody-drug conjugates (ADCs). The final compound has demonstrated sub-nanomolar cytotoxicity when conjugated to HER2-targeting antibodies in preclinical ADC studies [1]. Procurement of high-purity intermediate-12 is essential for medicinal chemistry teams aiming to develop novel ADCs with a payload that circumvents P-glycoprotein-mediated resistance, a critical differentiator from MMAE and other auristatin-based payloads [2][3].

Development of Next-Generation Hemiasterlin Analogs with Optimized MDR Profiles

SAR studies have identified the N,β,β-trimethyl-L-phenylalanine (Tmp) moiety (introduced via intermediate-12) as critical for reducing P-gp substrate recognition while maintaining tubulin-binding affinity [2]. Researchers synthesizing novel hemiasterlin analogs for structure-activity relationship (SAR) exploration or lead optimization should procure intermediate-12 to install the optimized A-segment that confers MDR-evading properties. This enables systematic investigation of B- and C-segment modifications while retaining the pharmacologically validated A-segment core [2][4].

Preclinical Investigation of Tubulin Inhibitors in Taxane- and Vinca-Resistant Cancer Models

Taltobulin (derived from intermediate-12) has demonstrated robust in vivo efficacy in xenograft models resistant to taxanes (e.g., docetaxel-refractory PC-3dR prostate cancer) and Vinca alkaloids (e.g., P-gp-overexpressing HCT-15 colon cancer) [2][3]. Researchers studying mechanisms of resistance to antimicrotubule agents should utilize Taltobulin synthesized from intermediate-12 as a tool compound to probe the distinct resistance pathways associated with the Vinca-peptide binding site on α-tubulin, particularly the Ala12Ser mutation identified in HTI-286-resistant cells [5].

ADC Payload Screening for HER2-Positive and Other Solid Tumor Indications

ADCs constructed with Taltobulin as the payload have shown sub-nanomolar cytotoxicity against HER2-expressing cancer cells with no activity against antigen-negative cells, confirming target-dependent killing [1]. Pharmaceutical development teams evaluating novel ADC payloads for solid tumor indications should consider Taltobulin (synthesized from intermediate-12) as a candidate payload with a differentiated mechanism of action and resistance profile. The compound's advancement to Phase II clinical trials provides a foundation of human safety and efficacy data not available for most novel tubulin inhibitor payloads .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Taltobulin intermediate-12

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.